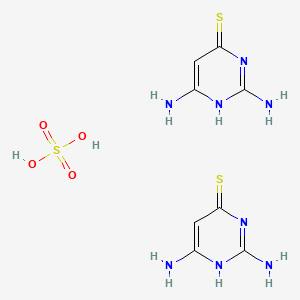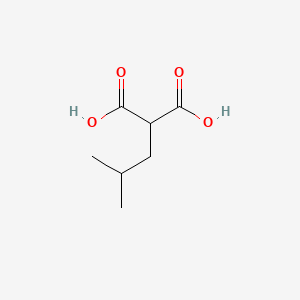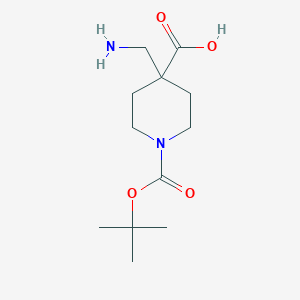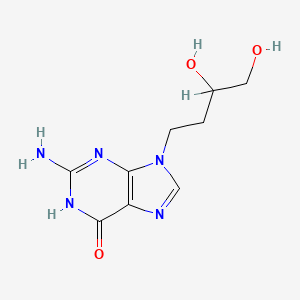![molecular formula C17H15NO2 B8802403 (S)-5-[(Biphenyl-4-yl)carbonyl]pyrrolidin-2-one](/img/structure/B8802403.png)
(S)-5-[(Biphenyl-4-yl)carbonyl]pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-5-([1,1’-Biphenyl]-4-carbonyl)pyrrolidin-2-one is a chiral compound featuring a pyrrolidinone ring attached to a biphenyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-([1,1’-Biphenyl]-4-carbonyl)pyrrolidin-2-one typically involves the following steps:
Amination and Cyclization: Functionalized acyclic substrates undergo amination followed by cyclization to form the pyrrolidinone ring.
Oxidation: Pyrrolidine derivatives are oxidized to introduce the carbonyl group.
Ring Expansion: β-lactams or cyclopropylamides are expanded to form the pyrrolidinone structure.
Industrial Production Methods: Industrial production methods often utilize catalytic processes to enhance yield and selectivity. Common catalysts include transition metals such as palladium and nickel, which facilitate the formation of the pyrrolidinone ring through various coupling reactions .
化学反应分析
Types of Reactions: (S)-5-([1,1’-Biphenyl]-4-carbonyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The biphenyl moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrrolidinones and biphenyl derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
科学研究应用
(S)-5-([1,1’-Biphenyl]-4-carbonyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (S)-5-([1,1’-Biphenyl]-4-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of disease-related enzymes or modulation of receptor activity .
相似化合物的比较
1,5-Substituted Pyrrolidin-2-ones: These compounds share the pyrrolidinone core but differ in the substituents attached to the ring.
3-Iodopyrroles: These compounds feature a pyrrole ring with an iodine substituent, offering different reactivity and applications.
Uniqueness: (S)-5-([1,1’-Biphenyl]-4-carbonyl)pyrrolidin-2-one is unique due to its chiral nature and the presence of the biphenyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
属性
分子式 |
C17H15NO2 |
|---|---|
分子量 |
265.31 g/mol |
IUPAC 名称 |
(5S)-5-(4-phenylbenzoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C17H15NO2/c19-16-11-10-15(18-16)17(20)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,18,19)/t15-/m0/s1 |
InChI 键 |
YFXRBWUXDNJWKM-HNNXBMFYSA-N |
手性 SMILES |
C1CC(=O)N[C@@H]1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
规范 SMILES |
C1CC(=O)NC1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


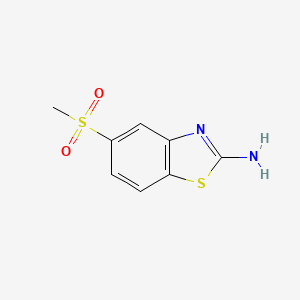
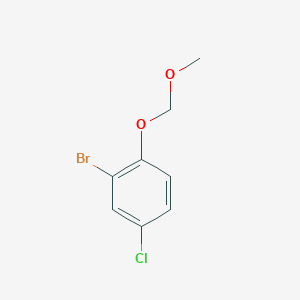
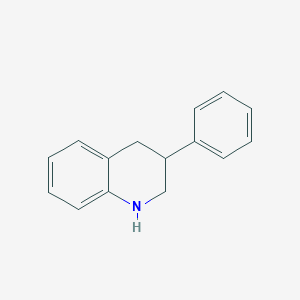
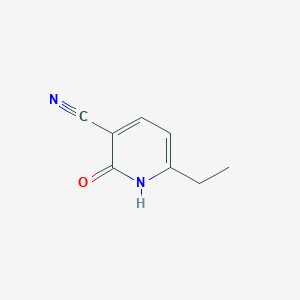
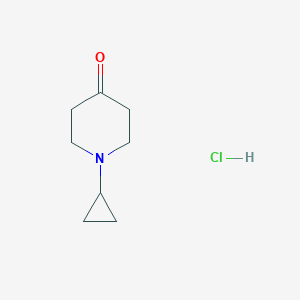
![7-Chloro-2-cyclobutyl-3H-imidazo[4,5-B]pyridine](/img/structure/B8802363.png)
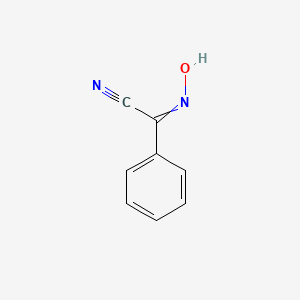
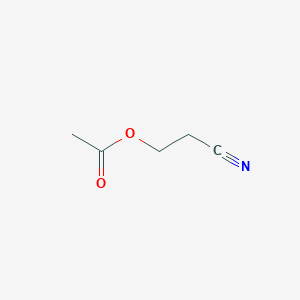
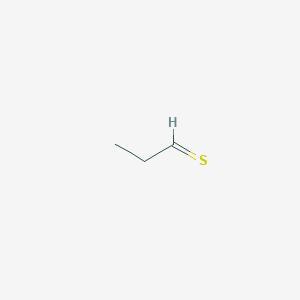
![Thieno[3,2-d]pyrimidin-7-ylmethanol](/img/structure/B8802382.png)
